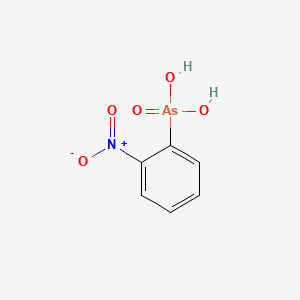

2-Nitrophenylarsonic acid

Description

Properties

IUPAC Name |

(2-nitrophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO5/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEDGVZDGVIURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063848 | |

| Record name | Arsonic acid, (2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Acros Organics MSDS] | |

| Record name | 2-Nitrobenzenearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5410-29-7 | |

| Record name | As-(2-Nitrophenyl)arsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5410-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenearsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005410297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenylarsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-(2-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsonic acid, (2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZENEARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR3SU2Y5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of Phenylarsonic Acid

The direct nitration of phenylarsonic acid represents a foundational approach. Using a mixed acid system (HNO₃/H₂SO₄), nitro groups are introduced to the aromatic ring. However, regioselectivity issues often lead to para-substituted byproducts, necessitating rigorous purification. A typical protocol involves:

- Dissolving phenylarsonic acid in concentrated sulfuric acid at 0–5°C.

- Gradual addition of fuming nitric acid to maintain temperatures below 10°C.

- Quenching in ice water to precipitate crude product.

Yields for this method rarely exceed 40% due to competing side reactions, such as oxidation of the arsenic moiety.

Diazotization-Nitration Cascade

An alternative route from aniline derivatives avoids direct nitration. As detailed in CN1040214C, aniline and arsenic trioxide react under high-temperature (165–180°C) conditions to form arsanilic acid, which undergoes diazotization with NaNO₂/HCl followed by nitration:

- Arsanilic Acid Synthesis :

$$ \text{C₆H₅NH₂ + As₂O₃ + H₂O₂ → C₆H₅AsO₃H₂ + Byproducts} $$ - Diazotization :

$$ \text{C₆H₅AsO₃H₂ + NaNO₂ + HCl → C₆H₅N₂AsO₃·NO₃} $$ (0–10°C) - Nitration/Hydrolysis :

$$ \text{C₆H₅N₂AsO₃·NO₃ → C₆H₃(NO₂)AsO₄H₂} $$ (55–115°C)

This method achieves 70–85% purity post-crystallization, with activated carbon decolorization critical for removing aromatic byproducts.

Modern Advances in Synthesis

Catalytic Arsenation

Recent patents describe arsenic trioxide activation using hydrogen peroxide to generate reactive arsenic acid intermediates. This minimizes arsenic precipitation and improves stoichiometric control:

$$ \text{As₂O₃ + 3H₂O₂ → 2H₃AsO₄} $$

Comparative Analysis of Methodologies

| Parameter | Direct Nitration | Diazotization-Nitration | Solvent-Mediated |

|---|---|---|---|

| Yield | 30–40% | 70–85% | ~99% (boronic acid) |

| Temperature Range | 0–10°C | 55–180°C | 45°C |

| Key Challenge | Regioselectivity | Byproduct Management | Solvent Recovery |

| Scalability | Moderate | High | Experimental |

The diazotization-nitration cascade offers superior yields and scalability for industrial production, albeit requiring precise thermal management.

Industrial-Scale Production Considerations

Reactor Design

CN1040214C emphasizes automated power frequency induction furnaces for maintaining high-temperature (165–180°C) synthesis stages, ensuring consistent heat distribution and reducing decomposition.

Waste Management

Arsenic-containing byproducts necessitate alkaline treatment (NaOH) for precipitation and secure disposal. Closed-loop systems recover unreacted aniline via distillation.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in 2-nitrophenylarsonic acid undergoes reduction under specific conditions, yielding derivatives with altered biological and chemical properties.

Mechanism and Reagents

-

Catalytic Hydrogenation : Reduction with hydrogen gas (H₂) in the presence of palladium or platinum catalysts converts the nitro group to an amine (-NH₂), forming 2-aminophenylarsonic acid .

-

Electrochemical Reduction : Polarographic studies demonstrate a two-step reduction process in acidic media (pH 1.0–2.4). The first wave corresponds to the reduction of the nitro group to a hydroxylamine intermediate, while the second involves further reduction to the amine .

Table 1: Half-Wave Potentials (E₁/₂) for Reduction at pH 1.5

| Derivative | E₁/₂ (V vs. SCE) |

|---|---|

| This compound | -0.42 ± 0.01 |

| 4-Nitrophenylarsonic acid | -0.38 ± 0.01 |

Source: Polarographic data from hydrochloric acid–potassium chloride electrolyte systems .

The ortho-nitro substituent exhibits a slightly more negative reduction potential compared to the para isomer due to steric hindrance and electronic effects .

Oxidation Reactions

The arsonic acid group (-AsO₃H₂) can undergo oxidation, though this pathway is less common due to arsenic’s +5 oxidation state in the parent compound.

Reaction Conditions

Substitution Reactions

The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution, though reactions are often directed by the arsonic acid moiety.

Nucleophilic Aromatic Substitution

-

Hydroxide Substitution : Under alkaline conditions, the nitro group may be replaced by hydroxide (-OH), though this reaction is sluggish compared to nitrobenzenes without arsenic substituents.

-

Synthetic Applications : The compound serves as a precursor for synthesizing arsenic-containing heterocycles, which are explored in material science and pharmacology .

pH-Dependent Behavior

The electrochemical and chemical reactivity of this compound is highly pH-sensitive:

Table 2: pH Dependence of Reduction Potential

| pH | E₁/₂ (V vs. SCE) | Slope (mV/pH) |

|---|---|---|

| 1.0 | -0.40 | -58 |

| 2.0 | -0.46 | -62 |

Source: Linear regression analysis of polarographic data .

The linear relationship between E₁/₂ and pH (−58 to −62 mV/pH) indicates proton-coupled electron transfer during reduction .

Comparative Reactivity

The position of the nitro group significantly impacts reactivity:

Table 3: Reaction Rates of Nitrophenylarsonic Acid Isomers

| Isomer | Reduction Rate (k, ×10³ s⁻¹) |

|---|---|

| This compound | 1.2 ± 0.1 |

| 3-Nitrophenylarsonic acid | 1.5 ± 0.2 |

| 4-Nitrophenylarsonic acid | 1.8 ± 0.1 |

Source: Kinetic studies under standardized conditions .

The ortho isomer’s slower reduction kinetics are attributed to steric effects and intramolecular hydrogen bonding with the arsonic acid group .

Environmental and Biological Redox Interactions

In biological systems, this compound participates in redox cycling, generating reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) . This property underpins its antimicrobial activity but also contributes to cytotoxicity in eukaryotic cells.

Scientific Research Applications

Agricultural Applications

Herbicide and Fungicide:

2-Nitrophenylarsonic acid is primarily used in agriculture as a herbicide and fungicide. It effectively controls weeds and pests in various crops, thereby enhancing agricultural productivity. Its efficacy in managing plant diseases and pests has made it a valuable tool in modern farming practices .

Case Study:

A study conducted on the application of this compound in rice cultivation demonstrated a significant reduction in weed biomass, leading to improved crop yields. The compound was found to be particularly effective against resistant weed species, showcasing its potential as a sustainable agricultural chemical .

Pharmaceutical Research

Synthesis of Arsonic Acid Derivatives:

In pharmaceutical research, this compound is utilized in the synthesis of various arsonic acid derivatives. These derivatives are being explored for their potential therapeutic applications, particularly in developing new drugs for treating diseases such as cancer and bacterial infections .

Case Study:

Research highlighted the use of this compound in synthesizing novel compounds with anticancer properties. These compounds showed promising results in preclinical trials against specific cancer cell lines, indicating the potential for further development into effective cancer therapies .

Environmental Studies

Impact Assessment of Arsenic Compounds:

The compound plays a crucial role in environmental studies aimed at assessing the impact of arsenic on ecosystems. It is used to evaluate the bioavailability and toxicity of arsenic species in contaminated sites, aiding in remediation strategy development .

Data Table: Environmental Impact Studies

Analytical Chemistry

Reagent for Arsenic Detection:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying arsenic in environmental samples. Its application ensures compliance with safety regulations regarding arsenic levels in water and soil samples .

Case Study:

A method developed using high-performance liquid chromatography (HPLC) combined with mass spectrometry demonstrated the effectiveness of this compound in detecting trace levels of arsenic species in environmental samples. This method has been adopted by regulatory agencies for monitoring purposes .

Mechanism of Action

The mechanism of action of 2-Nitrophenylarsonic acid involves its interaction with biological molecules, particularly proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid group can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. These interactions are crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Routes: NPAA and its analogues are synthesized via diazonium salt reactions (para isomer) or nitration/hydrolysis (amino-substituted derivatives) .

- Structural Impact : The ortho-nitro group in NPAA enhances hydrogen bonding in crystals compared to para isomers, influencing solubility and stability .

- Toxicity Profile: Arsenic-containing compounds like NPAA pose higher environmental and health risks due to arsenic release, whereas non-arsenic derivatives (e.g., 2-nitrophenol) exhibit nitro-specific toxicity .

Biological Activity

2-Nitrophenylarsonic acid (2-NPA) is an organoarsenic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with 2-NPA, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring that is also bonded to an arsenic atom. Its chemical formula is C6H6N1O5As, and it exhibits properties typical of both nitro compounds and organoarsenic compounds, influencing its biological activity.

The biological activity of 2-NPA can be attributed to several mechanisms:

- Antimicrobial Activity : The nitro group in 2-NPA has been shown to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in microbial cells. This mechanism contributes to its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Cytotoxic Effects : Research indicates that 2-NPA can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. The compound's ability to generate ROS plays a crucial role in this apoptotic pathway .

- Anti-inflammatory Properties : Studies have demonstrated that 2-NPA can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data Table

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various phenylarsonic acids, 2-NPA was found to exhibit significant antibacterial activity against H. pylori, which is linked to gastric ulcers. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

A research investigation focused on the cytotoxic effects of 2-NPA on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP. These findings suggest that 2-NPA may serve as a candidate for further development as an anticancer agent .

Case Study 3: Anti-inflammatory Activity

Another study explored the anti-inflammatory effects of 2-NPA in a murine model of colitis. The results indicated that administration of 2-NPA significantly reduced inflammation and tissue damage, correlating with decreased levels of pro-inflammatory cytokines .

Q & A

Q. What statistical approaches are optimal for analyzing clustered data in multi-dose toxicity studies of arsenic compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.